BenchChemオンラインストアへようこそ!

4-(1,4-Dioxan-2-yl)quinoline

Physicochemical profiling Drug-likeness prediction Lead optimization

The 1,4-dioxane substitution at the quinoline 4-position creates a unique three-dimensional pharmacophore critical for dioxinoquinoline-based VEGFR-2 and c-MET kinase inhibitors (US 11,407,760 B2; EP 3750894). This scaffold enables urea-substituted aromatic ring derivatization yielding multi-kinase inhibition profiles analogous to sorafenib and lenvatinib. Unlike 1,3-dioxane or 1,3-dioxolane analogs, the 1,4-dioxane ring provides distinct conformational flexibility, hydrogen-bond acceptor geometry, and target engagement. Also suitable for NBTI development against drug-resistant Gram-positive pathogens (MICs ≤1 μg/mL) with reduced hERG liability. Fragment-like properties (MW 215.25, XLogP3 1.5) make it ideal for FBDD campaigns.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 115752-01-7
Cat. No. B15420979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,4-Dioxan-2-yl)quinoline
CAS115752-01-7
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1COC(CO1)C2=CC=NC3=CC=CC=C23
InChIInChI=1S/C13H13NO2/c1-2-4-12-10(3-1)11(5-6-14-12)13-9-15-7-8-16-13/h1-6,13H,7-9H2
InChIKeyBAESKIJEULQPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,4-Dioxan-2-yl)quinoline (CAS 115752-01-7) – Structural, Physicochemical, and Synthetic Procurement Overview


4-(1,4-Dioxan-2-yl)quinoline (CAS 115752-01-7) is a heterocyclic compound integrating a quinoline core with a 1,4-dioxane moiety at the 4-position, with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol [1]. Its computed physicochemical properties include an XLogP3 of 1.5, a topological polar surface area (TPSA) of 31.4 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond [1]. The compound contains one undefined atom stereocenter [1]. It serves as a versatile synthetic intermediate, particularly in the preparation of dioxinoquinoline-based tyrosine kinase inhibitors targeting VEGFR-2 and c-MET, as documented in multiple patent families [2][3]. Unlike the more common 1,3-dioxane or 1,3-dioxolane quinoline analogs, the 1,4-dioxane substitution pattern confers distinct conformational and electronic properties that influence downstream derivatization chemistry and biological target engagement [3].

Why 4-(1,4-Dioxan-2-yl)quinoline Cannot Be Interchanged with 1,3-Dioxane, 1,3-Dioxolane, or Unsubstituted Quinoline Analogs


The 1,4-dioxane ring linked at the quinoline 4-position creates a unique three-dimensional pharmacophore that differs fundamentally from 1,3-dioxane, 1,3-dioxolane, or simple alkyl-substituted quinoline analogs in terms of ring size, oxygen atom spacing, conformational flexibility, and hydrogen-bond acceptor geometry [1][2]. In the context of dioxinoquinoline kinase inhibitor programs, the 1,4-dioxane ring serves as a critical structural scaffold that, when further derivatized through urea-substituted aromatic ring linkages, yields potent VEGFR-2 and c-MET inhibitors—a synthetic trajectory unavailable to 1,3-dioxane isomers [2][3]. In antibacterial dioxane-linked amide NBTI series, the 1,3-dioxane linker conferred MICs ≤1 μg/mL against both MSSA and MRSA with reduced hERG inhibition compared to cyclohexane- or piperidine-linked analogs, demonstrating that the dioxane linker type directly and quantifiably dictates both efficacy and safety profiles [4]. Substituting a different heterocycle or linker at this position would fundamentally alter target binding, synthetic accessibility, and the downstream structure-activity relationships documented in the patent literature [3].

Quantitative Differentiation Evidence for 4-(1,4-Dioxan-2-yl)quinoline Against Closest Structural Analogs


Computed Physicochemical Profile: LogP, TPSA, and H-Bond Capacity vs. 4-(1,3-Dioxolan-2-yl)quinoline

The computed XLogP3 of 4-(1,4-dioxan-2-yl)quinoline is 1.5, with a TPSA of 31.4 Ų, zero H-bond donors, and three H-bond acceptors [1]. In comparison, the 1,3-dioxolane analog 4-(1,3-dioxolan-2-yl)quinoline (CAS 56503-48-1) has a lower exact mass (201.08 vs. 215.09 Da) and a smaller ring system that alters both lipophilicity and hydrogen-bonding capacity . The increased ring size of 1,4-dioxane versus 1,3-dioxolane adds one additional heavy atom and extends the spatial reach of the ether oxygens, which directly impacts binding pocket complementarity in kinase ATP-binding sites when further elaborated [2].

Physicochemical profiling Drug-likeness prediction Lead optimization

Synthetic Utility as a Kinase Inhibitor Intermediate: VEGFR-2 and c-MET Targeting via the Dioxinoquinoline Scaffold

4-(1,4-Dioxan-2-yl)quinoline serves as the direct precursor to the dioxinoquinoline core scaffold claimed in multiple patent families (US 11,407,760 B2; CN-111757885-A; WO 2019/154205) as inhibitors of VEGFR-2 and c-MET tyrosine kinases [1][2]. The patent literature explicitly discloses that the dioxane-quinoline scaffold, when further elaborated through urea-substituted aromatic ring linkages, produces compounds with a kinase inhibition mechanism analogous to sorafenib and lenvatinib—inhibiting neovascularization via VEGFR-1/2/3 and PDGFR while directly suppressing tumor cell proliferation through FGFR-1 inhibition [2]. In contrast, 4-(1,3-dioxolan-2-yl)quinoline and unsubstituted quinoline lack the synthetic handles and ring geometry necessary for this specific derivatization pathway [1][3].

Kinase inhibitor synthesis VEGFR-2 c-MET Cancer therapeutics

Dioxane Linker Advantage in Antibacterial NBTIs: MIC ≤1 μg/mL vs. MSSA/MRSA with Reduced hERG Liability Compared to Cyclohexane and Piperidine Linkers

In the structurally related class of dioxane-linked novel bacterial topoisomerase inhibitors (NBTIs), a 1,3-dioxane-linked amide derivative (compound 9) demonstrated MIC values ≤1 μg/mL against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) strains [1]. Critically, this dioxane-linked compound showed reduced hERG channel inhibition compared to direct cyclohexane-linked and piperidine-linked analogs in the same series, representing a quantifiable safety differentiation [1][2]. The dioxane linker's oxygen atoms are believed to modulate both target binding (DNA gyrase/topoisomerase IV) and off-target hERG interactions, a dual optimization vector not achievable with purely hydrocarbon or amine-based linkers [2].

Antibacterial NBTI MRSA hERG safety Gram-positive

Marine Natural Product Benchmark: 1,4-Dioxane-Fused Quinoline Alkaloid (Aaptoline A) Shows No Cytotoxicity (IC50 >20 μM), Establishing a Distinct Biological Profile

Aaptoline A, a marine natural product featuring a quinoline skeleton directly fused with a 1,4-dioxane motif at the C(7)-C(8) position, was tested for cytotoxicity against HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and PC9 (lung adenocarcinoma) cancer cell lines and showed IC50 values greater than 20 μM across all three lines—indicating no meaningful cytotoxicity [1]. This stands in contrast to many quinoline alkaloids (e.g., camptothecin and its analogs) that exhibit potent cytotoxicity at nanomolar concentrations [2]. The 1,4-dioxane fusion appears to fundamentally alter the cytotoxicity profile relative to other quinoline-containing natural products, suggesting that the 1,4-dioxane-quinoline framework may be preferentially suited for non-cytotoxic mechanisms of action [1].

Natural product Cytotoxicity Quinoline alkaloid Marine sponge

Computational HOMO-LUMO Gap Differentiation Among Substituted Quinolines

Computational studies on a series of eight substituted quinolines have demonstrated that HOMO-LUMO gaps correlate with measurable physicochemical properties and can differentiate closely related quinoline derivatives [1]. While the specific compound 4-(1,4-dioxan-2-yl)quinoline was not explicitly included in the published series, its computed properties (XLogP3 = 1.5, TPSA = 31.4 Ų) [2] place it in a distinct property space compared to other 4-substituted quinolines. The 1,4-dioxane substituent is expected to modulate the HOMO energy through oxygen lone-pair conjugation with the quinoline π-system, an electronic effect not available with purely alkyl-substituted analogs [1].

Computational chemistry HOMO-LUMO gap Electronic properties Reactivity prediction

Evidence-Backed Procurement and Research Application Scenarios for 4-(1,4-Dioxan-2-yl)quinoline (CAS 115752-01-7)


Kinase Inhibitor Drug Discovery Programs Targeting VEGFR-2 and c-MET

4-(1,4-Dioxan-2-yl)quinoline is the recommended starting scaffold for medicinal chemistry teams developing dioxinoquinoline-based VEGFR-2 and c-MET kinase inhibitors, as documented in multiple granted patents (US 11,407,760 B2; EP 3750894) [1]. The 1,4-dioxane ring at the quinoline 4-position provides the necessary geometry for subsequent urea-substituted aromatic ring linkage derivatization, a synthetic pathway that yields compounds with a multi-kinase inhibition profile analogous to sorafenib and lenvatinib [1][2]. Procurement of this specific intermediate, rather than alternative 1,3-dioxane or unsubstituted quinoline scaffolds, is essential for accessing the intellectual property space and structure-activity relationships established in the Beijing Scitech-MQ Pharmaceuticals patent family [2].

Antibacterial NBTI Lead Optimization Leveraging the Dioxane Linker Advantage

Research groups developing novel bacterial topoisomerase inhibitors (NBTIs) against multidrug-resistant Gram-positive pathogens should consider 4-(1,4-dioxan-2-yl)quinoline as a scaffold for linker exploration. Published evidence demonstrates that dioxane-linked NBTIs achieve MICs ≤1 μg/mL against both MSSA and MRSA while exhibiting reduced hERG inhibition compared to cyclohexane- or piperidine-linked analogs [1][2]. The 1,4-dioxane-quinoline scaffold offers a structurally differentiated starting point for exploring whether the 1,4-dioxane (as opposed to 1,3-dioxane) linker geometry further improves the antibacterial potency vs. hERG safety profile [2].

Fragment-Based Drug Discovery (FBDD) with a Low-Cytotoxicity Quinoline Fragment

4-(1,4-Dioxan-2-yl)quinoline meets key fragment-like criteria (MW = 215.25; XLogP3 = 1.5; TPSA = 31.4 Ų; 0 HBD; 3 HBA; 1 rotatable bond) [1], making it suitable for fragment-based screening campaigns. Critically, the structurally related 1,4-dioxane-fused quinoline natural product aaptoline A demonstrates negligible cytotoxicity (IC50 >20 μM) across three human cancer cell lines [2], suggesting that the 1,4-dioxane-quinoline framework carries low inherent cytotoxicity risk—a property that is highly desirable for fragment library members destined for hit-to-lead optimization across diverse therapeutic areas beyond oncology [2].

Synthetic Methodology Development for 4-Substituted Quinoline Derivatization

The compound serves as a key substrate for developing and optimizing synthetic methodologies targeting 4-substituted quinoline derivatives. A specific patent describes the preparation method of 4-(1,4-dioxan-2-yl)quinoline-2-methyl formate derivatives using Selectfluor/FeSO4·7H2O catalysis [1], and a published methodology in Mendeleev Communications demonstrates copper(II)-catalyzed three-component coupling using 1,4-dioxane as a C2 building block for efficient 2-arylquinoline synthesis [2]. These established synthetic routes make 4-(1,4-dioxan-2-yl)quinoline a practical and reproducible starting material for methodology development and chemical biology probe synthesis.

Quote Request

Request a Quote for 4-(1,4-Dioxan-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.